molecular formula C10H8N2O3 B8447135 4-Hydroxymethyl-8-nitroquinoline

4-Hydroxymethyl-8-nitroquinoline

Cat. No.: B8447135
M. Wt: 204.18 g/mol
InChI Key: CEQFIJXVDGQZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-8-nitroquinoline is a research-grade chemical compound designed for scientific investigation. As a derivative of the 8-hydroxyquinoline scaffold, it is of significant interest in medicinal chemistry for its potential biological activities . The 8-hydroxyquinoline core is a privileged structure in drug discovery, known for its metal-chelating properties and wide range of biological effects . This particular derivative, featuring a hydroxymethyl group at the 4-position, may be explored as a synthetic intermediate or for its own unique physicochemical and biological properties. Researchers are investigating similar nitroquinoline compounds for their potent antibacterial activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains . The mechanism of action for this class of compounds is often linked to their ability to function as metallophores, disrupting bacterial metal homeostasis by inducing intracellular copper and zinc intoxication . Furthermore, quinoline derivatives have been shown to compromise bacterial outer membrane integrity, which can lead to synergies with other antibiotics and even resensitize resistant bacteria to last-resort treatments like colistin . The structural versatility of the 8-nitroquinoline framework also makes it a candidate for developing inhibitors against bacterial enzymes, such as New Delhi metallo-β-lactamase (NDM-1), to combat antibiotic resistance . This product is intended for research applications only, including in vitro antimicrobial assays, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(8-nitroquinolin-4-yl)methanol

InChI

InChI=1S/C10H8N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-5,13H,6H2

InChI Key

CEQFIJXVDGQZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 4-Methyl-8-nitroquinoline 8-Nitroquinoline 4-NQO
Molecular Weight ~207 (estimated) 188.186 174.16 190.16
Solubility (Predicted) High (polar groups) Moderate (nonpolar methyl) Low Low
Key Functional Groups -CH₂OH, -NO₂ -CH₃, -NO₂ -NO₂ -NO₂, N-oxide
Biological Role Potential antimicrobial Synthetic intermediate Antimicrobial Carcinogen

Q & A

Q. Key Methodological Considerations :

  • Temperature Control : Nitration reactions require precise temperature control (e.g., 0–5°C) to avoid byproducts like dinitro derivatives .
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from nitroquinoline isomers .

How can researchers characterize this compound, and which analytical techniques are most reliable?

Basic Research Focus
Essential characterization tools include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C8, hydroxymethyl at C4) and assess purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₈N₂O₃) and detect isotopic patterns .
  • HPLC : Quantify purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Advanced Tip :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, though nitro groups may complicate crystallization .

What are the primary biological activities of this compound, and how should researchers design assays to evaluate its efficacy?

Basic Research Focus
Preliminary screening should target:

  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Q. Advanced Research Focus

  • Mechanistic Studies :
    • ROS Generation : Measure intracellular ROS using fluorescent probes (e.g., DCFH-DA) and validate via glutathione depletion assays .
    • DNA Interaction : Employ comet assays or 8-OHdG quantification to assess oxidative DNA damage .

How do structural modifications (e.g., substituent position) impact the biological activity of this compound?

Advanced Research Focus
Comparative analysis of analogues reveals:

  • Nitro Group Position : 8-Nitro derivatives exhibit stronger DNA intercalation than 5- or 6-nitro isomers due to planar geometry .
  • Hydroxymethyl vs. Methyl : The hydroxymethyl group enhances solubility and hydrogen-bonding interactions with biological targets compared to methyl .

Q. Methodological Solution :

  • Standardized Protocols : Adopt NIH preclinical guidelines for assay reproducibility, including detailed reporting of solvent (e.g., DMSO concentration ≤0.1%) and cell passage number .

What computational tools are suitable for predicting the reactivity and toxicity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Predict electrophilic/nucleophilic sites for nitro group reactivity .
  • ADME-Tox Profiling : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

Q. Validation :

  • Compare computational predictions with experimental Ames test (mutagenicity) and hepatocyte viability assays .

How should researchers handle stability and storage challenges for this compound?

Q. Basic Research Focus

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photoreduction .
  • Moisture Control : Use desiccants (silica gel) to avoid hydroxymethyl group hydrolysis .

What safety precautions are critical when handling this compound in the lab?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing vapors .

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